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Compound of Interest

Compound Name: Butyl hexanoate

Cat. No.: B146156

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl hexanoate (also known as butyl caproate) is a fatty acid ester naturally present in a
variety of fruits, including apples, apricots, bananas, and pineapples.[1] It is characterized by a
pleasant, fruity aroma, often described as pineapple-like, with sweet and tropical notes.[1][2]
Butyl hexanoate is widely used as a flavoring agent in the food and beverage industry to
impart or enhance these fruity characteristics.[1][3] Its regulatory status as a flavoring
substance is well-established, holding a FEMA (Flavor and Extract Manufacturers Association)
number of 2201.[4][5][6] This document provides detailed application notes and experimental
protocols for the effective use and analysis of butyl hexanoate in beverage formulations.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of butyl hexanoate is
essential for its effective application in beverage development.
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Property Value Reference(s)

Butyl caproate, Hexanoic acid

Synonyms butyl ester 7
CAS Number 626-82-4 [7]
Molecular Formula C10H2002 [2]
Molecular Weight 172.26 g/mol [7]
Appearance Colorless liquid [7]

] Fruity, pineapple, sweet,
Odor Profile ) ) [1][2]18]
tropical, banana, winey

Boiling Point 208 °C at 760 mmHg [7]
Specific Gravity 0.857 t0 0.867 @ 25°C [8]
Refractive Index 1.4131t01.421 @ 20°C [8]

Stable under recommended
storage conditions. Should be
- stored in a cool, dry, and well-
Stability _ [5]
ventilated area, away from
direct sunlight and ignition

sources.

Sensory Information

The sensory perception of butyl hexanoate is a critical factor in its application. The following
table summarizes key sensory data.
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Parameter Description Value/Protocol Reference(s)
Fruity, pineapple-like,
Flavor Profile with notes of apple, - [1]8]
berry, and mango.
_ Recommended
Typical Usage Level ) )
) starting concentration
(Non-alcoholic Up to 1.70 ppm
for sensory
beverages) )
evaluation.
The lowest
concentration at which ~ Determination
the odor can be requires a specific
Odor Threshold ) ) [9]
detected. This can protocol (see Section
vary depending onthe  5.1).
beverage matrix.
Triangle Test,
Protocols to assess o
) Quantitative
] the sensory impact of o ]
Sensory Evaluation Descriptive Analysis [10][11]

butyl hexanoate in a

beverage.

(QDA) (see Section
5.2).

Signaling Pathway of Fruity Ester Perception

The perception of fruity esters like butyl hexanoate is initiated by the interaction of the volatile

molecule with olfactory receptors (ORSs) located in the cilia of olfactory sensory neurons in the

nasal epithelium. These receptors are G-protein coupled receptors (GPCRs). While the specific

receptor for butyl hexanoate has not been definitively identified, the olfactory receptor OR1G1

is known to be broadly tuned and responds to a variety of esters, making it a likely candidate

for mediating the perception of butyl hexanoate.

The binding of an odorant molecule, such as butyl hexanoate, to an OR triggers a

conformational change in the receptor, activating an associated G-protein (Goolf). This

activation initiates a signaling cascade, as illustrated in the diagram below.
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Figure 1. G-Protein Coupled Olfactory Signaling Pathway for Fruity Esters.

Experimental Protocols
Sensory Analysis

A critical aspect of utilizing butyl hexanoate is to determine its sensory impact on the final
beverage product. The following are standard protocols for sensory evaluation.

The triangle test is a discriminative method used to determine if a sensory difference exists

between two samples.[10]
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Prepare Samples:
- Control Beverage (A)
- Beverage with Butyl Hexanoate (B)

Present Three Coded Samples to Panelist
(Two are identical, one is different, e.g., AAB, BBA, ABA, etc.)

Panelist Task:
Identify the sample that is different.

( Record Panelist's Selection )

Analyze Results:
Compare the number of correct identifications
to the number expected by chance (1/3).

Conclusion:
- Statistically significant difference?
- No statistically significant difference?

Click to download full resolution via product page

Figure 2. Workflow for a Triangle Test Sensory Evaluation.
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Protocol:

o Sample Preparation: Prepare two batches of the base beverage: a control and a batch
containing a specific concentration of butyl hexanoate.

o Panelist Setup: Provide each panelist with three coded samples in a randomized order. Two
samples will be from one batch, and the third from the other.

o Evaluation: Instruct panelists to taste each sample and identify the one that is different from
the other two.

o Data Analysis: Analyze the number of correct responses to determine if there is a statistically
significant difference between the control and the test sample.

QDA is used to identify, describe, and quantify the sensory attributes of a product.[12]
Protocol:

o Panelist Training: Train a panel of assessors to identify and scale the intensity of specific
aroma and flavor attributes relevant to the beverage and the fruity characteristics of butyl
hexanoate (e.g., pineapple, sweet, fruity, chemical).

o Sample Evaluation: Provide panelists with the beverage samples (control and variations with
different concentrations of butyl hexanoate) and have them rate the intensity of each
attribute on a linear scale.

» Data Analysis: Analyze the data to create a sensory profile for each sample, allowing for a
detailed comparison of the impact of butyl hexanoate on the beverage's flavor profile.

Stability Testing
The stability of butyl hexanoate in a beverage matrix is crucial for ensuring a consistent flavor

profile throughout the product's shelf life.

ASLT is used to predict the shelf life of a product by subjecting it to conditions that accelerate
the aging process.[13]
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Prepare Beverage Samples
with Butyl Hexanoate

'

Store Samples at Elevated Temperatures
(e.g., 30°C, 40°C, 50°C)

and a Control at Normal Temperature (e.g., 20°C)

Collect Samples at Predetermined
Time Intervals

Analyze Samples for:
- Butyl Hexanoate Concentration (GC-MS)
- Sensory Profile (e.g., Triangle Test)
- Physical/Chemical Properties (pH, color)

Apply Arrhenius Model to
Determine Degradation Rate Constants

Predict Shelf Life at
Normal Storage Temperature

Click to download full resolution via product page

Figure 3. Workflow for Accelerated Shelf-Life Testing.
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Protocol:

o Sample Preparation: Prepare multiple units of the final beverage containing butyl
hexanoate.

o Storage Conditions: Store the samples at various elevated temperatures (e.g., 30°C, 40°C,
and 50°C) and a control set at the intended storage temperature (e.g., 20°C).

» Time Points: At regular intervals, remove samples from each temperature condition for
analysis.

e Analysis: Quantify the concentration of butyl hexanoate using the GC-MS method
described below (Section 5.3). Conduct sensory analysis (e.g., triangle test against a fresh
sample) to determine any perceptible changes in flavor.

o Data Modeling: Use the Arrhenius equation to model the degradation kinetics of butyl
hexanoate at different temperatures and extrapolate to predict the shelf life at normal
storage conditions.

Analytical Quantification

Accurate quantification of butyl hexanoate is essential for quality control and stability studies.
Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass
Spectrometry (GC-MS) is a highly effective method for this purpose.[1][14]
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Parameter Specification Reference(s)
Sample Preparation
Sample Volume 5 mL of beverage [14]
Vial Size 20 mL headspace vial [1][14]
N 1 g NaCl (to increase ionic
Salt Addition [14]
strength)
e.g., Ethyl heptanoate (10 pL
Internal Standard J yInep ) (1ou [14]
of 10 pg/mL solution)
HS-SPME Conditions
50/30 pm
] Divinylbenzene/Carboxen/Poly
SPME Fiber , _ [1]114]
dimethylsiloxane
(DVB/CAR/PDMS)
Equilibration Temperature 60°C [14]
Equilibration Time 15 minutes with agitation [14]
Extraction Time 30 minutes [14]

GC-MS Conditions

GC Column

DB-5ms (30 m x 0.25 mm i.d.,
0.25 pm film thickness) or

equivalent

[1]

Inlet Temperature

250°C (splitless mode)

[1]

Carrier Gas

Helium at 1.0 mL/min

[1]

Oven Program

Initial 40°C (hold 2 min), ramp
to 150°C at 5°C/min, then to
250°C at 10°C/min (hold 5

min)

[1]

MS lon Source Temp.

230°C

[1]
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Electron lonization (El) at 70

lonization Mode oV [1]
Mass Scan Range m/z 40-350 [1]
Quantification

Mode Selected lon Monitoring (SIM) [1]

To be determined from the
N mass spectrum of a pure
Quantifier lon (m/z) ] ) ) [1]
standard (likely prominent ions:

55, 83, 113)

To be determined from the
Qualifier lons (m/z) mass spectrum of a pure [1]

standard

Calibration:

A calibration curve should be constructed by preparing a series of standards of butyl
hexanoate in a matrix similar to the beverage being analyzed. The ratio of the peak area of the
analyte to the peak area of the internal standard is plotted against the concentration of the
analyte.

Conclusion

Butyl hexanoate is a valuable flavoring agent for creating and enhancing fruity notes in
beverages. Successful application requires a thorough understanding of its properties and
careful consideration of its sensory impact and stability within the beverage matrix. The
protocols outlined in this document provide a framework for the systematic evaluation and
guantification of butyl hexanoate, enabling researchers and developers to optimize its use in
beverage formulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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